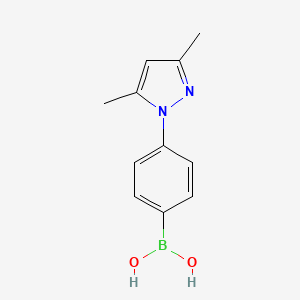

(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid , also known as 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid , is a chemical compound with the molecular formula C12H12N2O2 . It belongs to the class of boronic acids and contains a pyrazole ring substituted with methyl groups. The compound has been studied for its potential applications in various fields .

Synthesis Analysis

The synthesis of this compound involves the reaction of a boronic acid derivative with a pyrazole compound. Specific synthetic routes and conditions may vary, but the general approach includes boronate coupling reactions. Researchers have explored different methods to prepare this compound, including Suzuki-Miyaura cross-coupling reactions and other boron-mediated transformations .

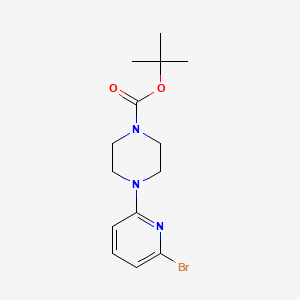

Molecular Structure Analysis

The molecular structure of (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid consists of a phenyl ring substituted with a pyrazole moiety. The boronic acid group is attached to the phenyl ring. The compound’s 2D and 3D structures can be visualized using computational tools .

Chemical Reactions Analysis

(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid can participate in various chemical reactions. It may undergo Suzuki-Miyaura cross-coupling reactions with aryl halides or other boronic acids to form new carbon-carbon bonds. Additionally, it can react with electrophiles or nucleophiles, leading to functionalized derivatives .

Applications De Recherche Scientifique

Synthesis and Ligand Generation

One application of derivatives closely related to "(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid" is in the synthesis of complex molecules and ligands. For instance, functionalization of pyrazoles has led to the generation of asymmetric imine ligands and mixed metal polynuclear complexes. Such methodologies showcase the versatility of pyrazole derivatives in synthesizing new compounds with potential applications in catalysis and material science (Olguín & Brooker, 2011).

Organic Phosphorescent Materials

Aryl boronic acids, including derivatives similar to the one , have been utilized in the screening for organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. By cyclic esterification with dihydric alcohols, non-RTP and ML active compounds can be transformed into long-lived RTP emitters and bright ML dyes. This illustrates the role of such compounds in developing new materials with unique optical properties (Zhang et al., 2018).

Structural and Spectral Investigations

In another study, pyrazole-4-carboxylic acid derivatives were subject to comprehensive experimental and theoretical investigations, shedding light on their structural and spectral characteristics. These investigations contribute to a deeper understanding of the chemical and physical properties of pyrazole derivatives, with implications for their application in various scientific domains (Viveka et al., 2016).

Molecular Conformation and Hydrogen Bonding

The study of molecular conformation and hydrogen bonding in pyrazole derivatives, including those structurally related to "(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid," enhances our understanding of molecular interactions and stability. Such insights are crucial for the design of compounds with tailored properties for specific applications, including pharmaceuticals and materials science (Meskini et al., 2010).

Propriétés

IUPAC Name |

[4-(3,5-dimethylpyrazol-1-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BN2O2/c1-8-7-9(2)14(13-8)11-5-3-10(4-6-11)12(15)16/h3-7,15-16H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUOPNGDUVRDFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N2C(=CC(=N2)C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586298 |

Source

|

| Record name | [4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid | |

CAS RN |

1025495-85-5 |

Source

|

| Record name | [4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-chloro-4-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B1317259.png)

![6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1317271.png)

![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1317276.png)

![(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1317282.png)